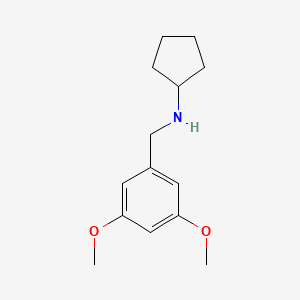
N-(3,5-dimethoxybenzyl)cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethoxybenzyl)cyclopentanamine, also known as "Sally" or "Aleph-2," is a psychedelic drug that belongs to the family of phenethylamines. It was first synthesized by Alexander Shulgin, a renowned chemist and pharmacologist, in the 1970s. This compound has been widely studied for its potential therapeutic applications in the treatment of various mental health disorders.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxybenzyl)cyclopentanamine is similar to other psychedelics such as LSD and psilocybin. It is believed to produce its effects by binding to the serotonin 5-HT2A receptor, which is primarily located in the prefrontal cortex of the brain. This leads to an increase in glutamate release, which in turn leads to changes in brain activity and connectivity. This alteration in brain activity is believed to be responsible for the profound changes in perception, mood, and cognition that are associated with psychedelic experiences.
Biochemical and Physiological Effects:
N-(3,5-dimethoxybenzyl)cyclopentanamine has been shown to produce a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases levels of cortisol, a stress hormone, and prolactin, a hormone involved in lactation and sexual function. N-(3,5-dimethoxybenzyl)cyclopentanamine has been shown to have a long half-life, with effects lasting up to 12 hours after ingestion.
Advantages and Limitations for Lab Experiments
N-(3,5-dimethoxybenzyl)cyclopentanamine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. It is also relatively stable and has a long shelf life. However, there are also several limitations to its use in lab experiments. It is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. It also has a high potential for abuse and dependence, which makes it difficult to conduct studies on human subjects.
Future Directions
There are several future directions for research on N-(3,5-dimethoxybenzyl)cyclopentanamine. One area of interest is its potential therapeutic applications in the treatment of mental health disorders. There is growing interest in the use of psychedelics as a treatment for depression, anxiety, and PTSD, and N-(3,5-dimethoxybenzyl)cyclopentanamine may have unique properties that make it a promising candidate for further study. Another area of interest is its mechanism of action. While it is known to bind to the serotonin 5-HT2A receptor, there is still much that is not understood about how it produces its effects. Further research is needed to fully understand its mechanism of action and how it can be used to develop new treatments for mental health disorders.
Synthesis Methods
The synthesis of N-(3,5-dimethoxybenzyl)cyclopentanamine involves several steps. First, 3,5-dimethoxybenzaldehyde is reacted with cyclopentanone in the presence of a reducing agent to form N-(3,5-dimethoxybenzyl)cyclopentanone. This intermediate product is then reacted with hydroxylamine hydrochloride to form N-(3,5-dimethoxybenzyl)cyclopentanone oxime. Finally, the oxime is reduced with lithium aluminum hydride to produce N-(3,5-dimethoxybenzyl)cyclopentanamine.
Scientific Research Applications
N-(3,5-dimethoxybenzyl)cyclopentanamine has been studied for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and PTSD. It has been shown to have a similar mechanism of action to other psychedelics such as LSD and psilocybin, which are known to produce profound changes in perception, mood, and cognition. N-(3,5-dimethoxybenzyl)cyclopentanamine has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is believed to be responsible for its psychedelic effects.
properties
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]cyclopentanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-16-13-7-11(8-14(9-13)17-2)10-15-12-5-3-4-6-12/h7-9,12,15H,3-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUALUIYHEPHNTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNC2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-dimethoxyphenyl)methyl]cyclopentanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate](/img/structure/B5812567.png)
![N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide](/img/structure/B5812581.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-benzimidazole](/img/structure/B5812591.png)
![N-[1-(1-piperidinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5812599.png)
![N-benzyl-2-cyano-3-[(4-methyl-1-piperazinyl)amino]-2-butenamide](/img/structure/B5812601.png)
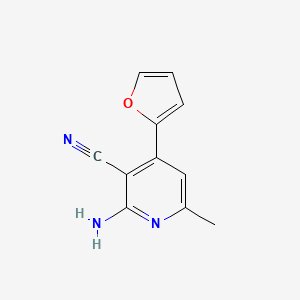
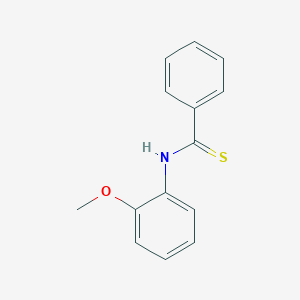
![1-(difluoromethyl)-3,5-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B5812627.png)
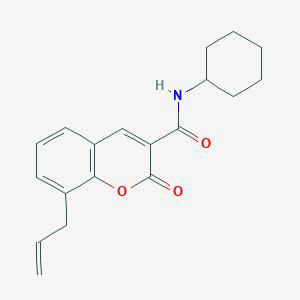
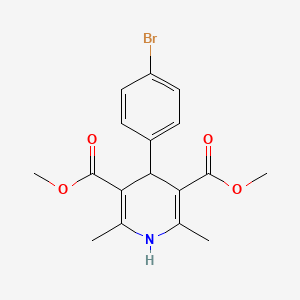
![methyl 3-({[(2,3-dichlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5812655.png)
![2-(4-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5812658.png)
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5812661.png)
